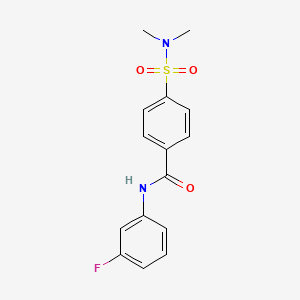

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

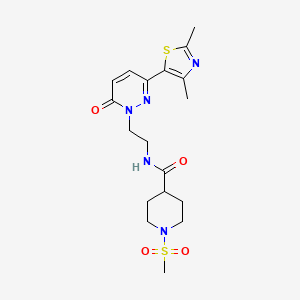

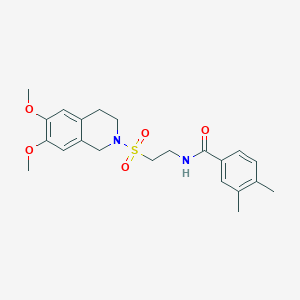

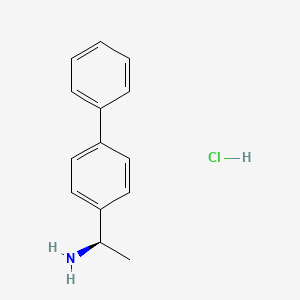

“4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide” is a chemical compound. Based on its nomenclature, it likely contains a benzamide group, which is a carboxamide derived from benzoic acid, a fluorophenyl group, which is a phenyl group substituted with a fluorine atom, and a dimethylsulfamoyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, such as nucleophilic substitution or coupling reactions . The exact method would depend on the starting materials and the specific arrangement of the functional groups in the target molecule.Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. Benzamides, for example, can undergo various reactions, such as hydrolysis, reduction, and reactions with Grignard reagents . Fluorophenyl groups can participate in various cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like 4-fluorobenzoic acid are colorless solids with a specific melting point and boiling point .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide and its derivatives have been studied for their antimicrobial properties. Ghorab et al. (2017) synthesized a series of compounds related to this chemical and evaluated their antibacterial and antifungal activities. They found that some compounds displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).

Antitumor Activity

Research by Saito et al. (1999) explored the use of synthetic benzamide derivatives, including compounds structurally related to 4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide, as histone deacetylase inhibitors. They found that these compounds exhibited significant antitumor efficacy in various human tumor cell lines and in vivo models (Saito et al., 1999).

Applications in Material Science

Research by Hsiao, Yang, & Chen (2000) on compounds structurally related to 4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide demonstrated applications in material science. They synthesized polyamides with flexible main-chain ether linkages and found these materials to be noncrystalline, readily soluble, and thermally stable (Hsiao, Yang, & Chen, 2000).

Fluorescent Dyes

Hirano et al. (2012) explored the use of 4-(dimethylamino)phenyl derivatives as fluorescent dyes. They studied the effects of acyl substitution on fluorescent properties and found that these compounds exhibit sensitive variation in fluorescence intensity depending on the solvent used (Hirano et al., 2012).

Neurological Research

Kepe et al. (2006) utilized a derivative of 4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide for imaging serotonin 1A receptors in the brains of Alzheimer's disease patients using positron emission tomography. This research provides insights into the role of serotonin receptors in neurodegenerative diseases (Kepe et al., 2006).

Electronic Applications

Sun et al. (2016) developed electroactive polyamides containing bis(diphenylamino)-fluorene units, based on compounds similar to 4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide. These materials exhibited dual-switching electrochromic and electrofluorescent properties, suggesting potential use in electronic devices (Sun et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c1-18(2)22(20,21)14-8-6-11(7-9-14)15(19)17-13-5-3-4-12(16)10-13/h3-10H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWIQPCFUILADB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866900.png)

![[5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone](/img/structure/B2866903.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2866910.png)

![5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2866913.png)

![6-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2866914.png)

![3-(3-hydroxypropyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2866918.png)

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2866919.png)

![(2-Amino-2-bicyclo[4.1.0]heptanyl)methanol](/img/structure/B2866920.png)